molecular formula C19H16N4O3 B11559761 2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11559761
M. Wt: 348.4 g/mol
InChI Key: DSAYKZKJLILUKJ-CIAFOILYSA-N
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Description

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, an amino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of naphthylamine derivatives with nitrophenyl hydrazides under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized derivatives with different properties and applications .

Scientific Research Applications

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H16N4O3/c24-19(22-21-12-14-4-3-7-18(10-14)23(25)26)13-20-17-9-8-15-5-1-2-6-16(15)11-17/h1-12,20H,13H2,(H,22,24)/b21-12+

InChI Key

DSAYKZKJLILUKJ-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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